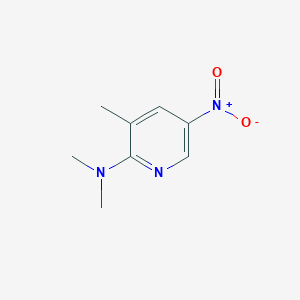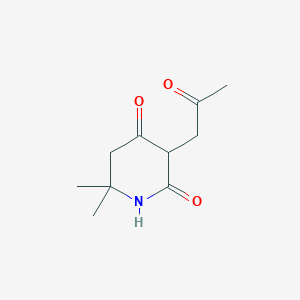
6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a six-membered ring with nitrogen and carbon atoms, making it a valuable synthetic fragment for drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione typically involves cyclization and functionalization reactions. Common synthetic routes include:
Cyclization: Formation of the piperidine ring through intramolecular cyclization reactions.
Functionalization: Introduction of the oxopropyl and dimethyl groups through selective functionalization reactions.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. Techniques such as multicomponent reactions and hydrogenation are employed to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving nucleophiles like halides and amines.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones .
Aplicaciones Científicas De Investigación
6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research .
Comparación Con Compuestos Similares
2,6-Dimethylpiperidine: Shares the piperidine core but lacks the oxopropyl group.
Piperidine-2,6-dione: Similar structure but different substituents.
Uniqueness: 6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
6,6-dimethyl-3-(2-oxopropyl)piperidine-2,4-dione |
InChI |
InChI=1S/C10H15NO3/c1-6(12)4-7-8(13)5-10(2,3)11-9(7)14/h7H,4-5H2,1-3H3,(H,11,14) |
Clave InChI |
BBCCCLNLMLZCKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1C(=O)CC(NC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


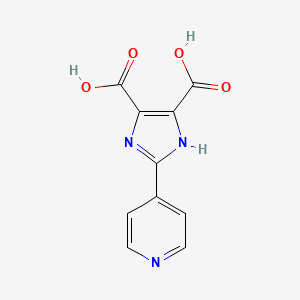
![2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13875835.png)

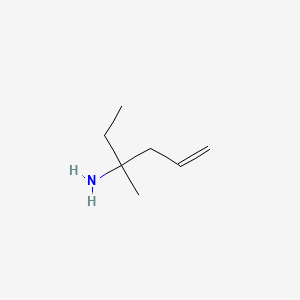
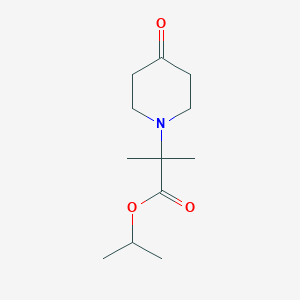

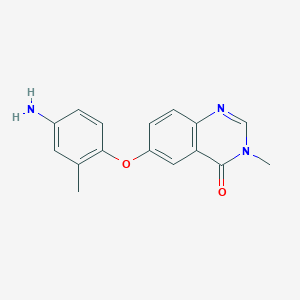

![1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B13875883.png)

amino]ethyl]-5-fluoroBenzenebutanoic acid](/img/structure/B13875892.png)
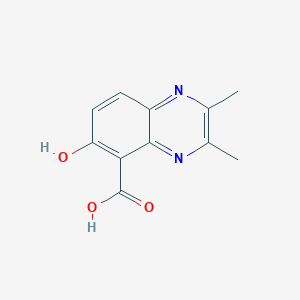
![N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13875920.png)
